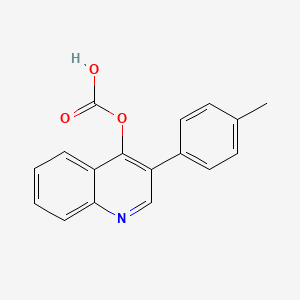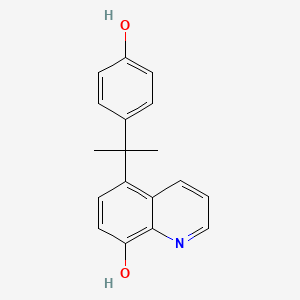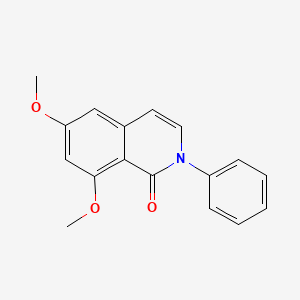
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure, featuring multiple hydroxyl groups and an amino group, contributes to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and amino precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Combining a phenolic aldehyde with an amino ketone in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the chromenone ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts for specific reactions.
Major Products
Oxidized Derivatives: Quinones or other oxidized forms.
Reduced Derivatives: Flavanols or other reduced forms.
Substituted Compounds: With various functional groups enhancing biological activity.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: For its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell survival, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its unique combination of hydroxyl and amino groups, which may enhance its biological activity and specificity compared to other flavonoids.
Properties
Molecular Formula |
C15H11NO5 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2 |
InChI Key |
SFPJFNWIYXKUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


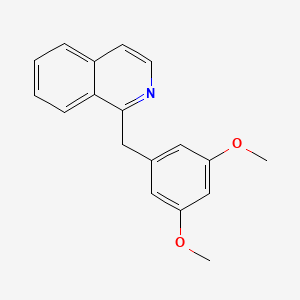
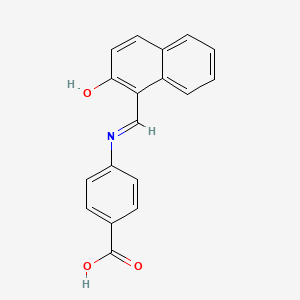
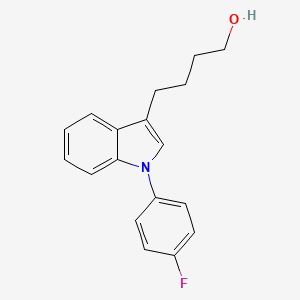
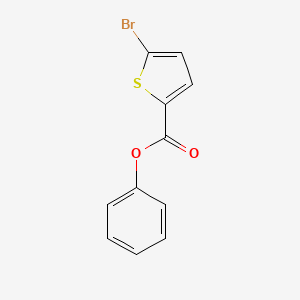
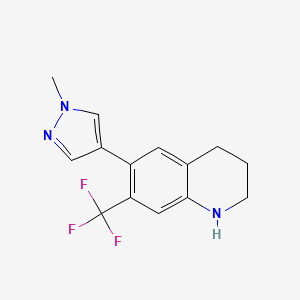
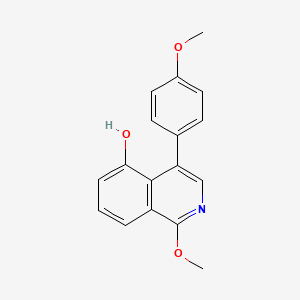


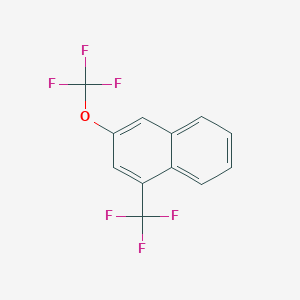
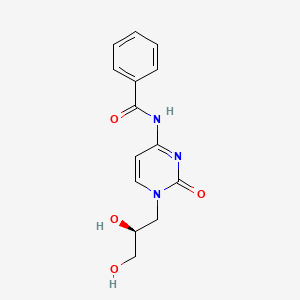
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
